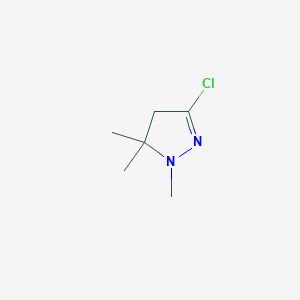
3-Chloro-1,5,5-trimethyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,5,5-trimethyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorine atom at the third position and three methyl groups at the first and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,5,5-trimethyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which offers a green and metal-free approach to the synthesis. The reaction is characterized by its simplicity and high yields, ranging from 78% to 92% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,5,5-trimethyl-4,5-dihydro-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions with the use of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Chloro-1,5,5-trimethyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of photoluminescent materials and organic nonlinear optical materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1,5,5-trimethyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
4,5-Dihydro-1H-pyrazole Derivatives: These compounds share the core pyrazole structure but differ in their functional groups, affecting their reactivity and applications.
Uniqueness
3-Chloro-1,5,5-trimethyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the chlorine atom and three methyl groups, which confer specific chemical properties and reactivity. Its ability to act as a fluorescent probe for metal ions and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C6H11ClN2 |
|---|---|
Molecular Weight |
146.62 g/mol |
IUPAC Name |
3-chloro-1,5,5-trimethyl-4H-pyrazole |
InChI |
InChI=1S/C6H11ClN2/c1-6(2)4-5(7)8-9(6)3/h4H2,1-3H3 |
InChI Key |
RFLOOLDREXLDTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NN1C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















